
Morpholine sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine sulfamate is an organic compound that features both amine and ether functional groups. It is a derivative of morpholine, a heterocyclic amine with the chemical formula C₄H₉NO. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholine sulfamate can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfamic acid under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent like dichloromethane. The reaction is carried out at a temperature range of 0°C to 25°C, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where morpholine and sulfamic acid are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the product is isolated through distillation or extraction. The industrial process ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine sulfamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
Morpholine sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of morpholine sulfamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with proteins and nucleic acids, affecting various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the sulfamate group.
Piperidine: Another heterocyclic amine with similar applications but different chemical properties.
Tetrahydrofuran: A cyclic ether with similar solvent properties but different reactivity.
Uniqueness
Morpholine sulfamate is unique due to its combination of amine and sulfamate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
52636-67-6 |
|---|---|
Molekularformel |
C4H12N2O4S |
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
morpholine;sulfamic acid |
InChI |
InChI=1S/C4H9NO.H3NO3S/c1-3-6-4-2-5-1;1-5(2,3)4/h5H,1-4H2;(H3,1,2,3,4) |
InChI-Schlüssel |
PHUIJNUKWTUKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)

![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
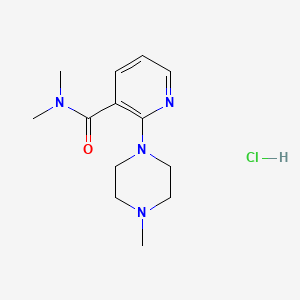
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)

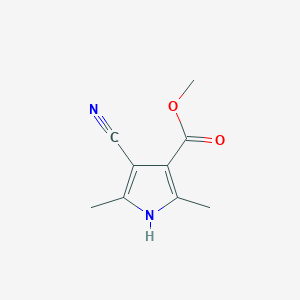
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
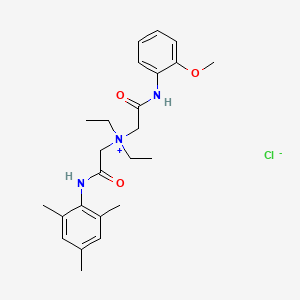
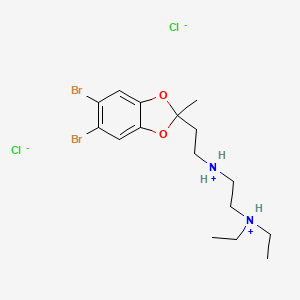
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
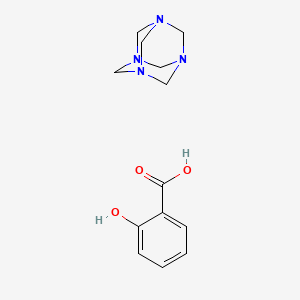
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
